

In-Depth Technical Guide to 3,5-Difluoro-2-methoxyaniline

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Compound of Interest

Compound Name: 3,5-Difluoro-2-methoxyaniline

Cat. No.: B1319568

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of **3,5-Difluoro-2-methoxyaniline**, a key intermediate in the development of novel therapeutic agents.

Core Compound Data

3,5-Difluoro-2-methoxyaniline is a substituted aniline derivative with the chemical formula $C_7H_7F_2NO$.^[1]^[2] Its molecular structure, featuring two fluorine atoms and a methoxy group on the aniline ring, imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science. This compound is typically a light yellow liquid under standard conditions.^[2]

Physicochemical Properties

A summary of the key physicochemical properties of **3,5-Difluoro-2-methoxyaniline** is presented in the table below. While specific experimental values for boiling point, melting point, and density are not readily available in the current literature, data for related compounds are provided for reference.

Property	Value	Reference Compound
Molecular Weight	159.14 g/mol	N/A
Chemical Formula	C ₇ H ₇ F ₂ NO	N/A
CAS Number	41860-67-7	N/A
Appearance	Light yellow liquid	N/A
Refractive Index	1.507	N/A
Boiling Point	Not available	3-Fluoro-2-methoxyaniline: 217.9 °C at 760 mmHg
Melting Point	Not available	3,5-Difluoroaniline: 37-41 °C
Density	Not available	3-Fluoro-2-methoxyaniline: 1.2 g/cm ³

Synthesis and Experimental Protocols

The synthesis of **3,5-Difluoro-2-methoxyaniline** can be approached through several strategic routes, primarily involving the introduction of the fluoro and methoxy substituents onto an aniline core. General methods include the fluorination of 2-methoxyaniline or the methoxylation of a corresponding difluoroaniline precursor.

While a detailed, step-by-step protocol for the synthesis of **3,5-Difluoro-2-methoxyaniline** is not extensively documented, the following sections describe key experimental procedures for the synthesis of a closely related precursor and a critical subsequent reaction.

Synthesis of 3,5-Difluoroaniline (A Precursor)

A common precursor for derivatives of this nature is 3,5-difluoroaniline. A representative synthesis protocol is as follows:

Materials:

- 2-Chloro-3,5-difluoroaniline
- 5% Palladium on carbon (Pd/C)

- Triethylamine
- Water
- Hydrogen gas
- 25% Sodium hydroxide aqueous solution

Procedure:

- In a 500 ml stainless steel autoclave, introduce 45.4 g (0.272 mol) of 2-chloro-3,5-difluoroaniline, 1.84 g of 5% palladium-carbon, 30.2 g (0.299 mol) of triethylamine, and 45.4 g of water.
- Seal the autoclave and introduce hydrogen gas to a pressure of 15 kg/cm².
- Heat the reaction mixture to 100°C and maintain for 4 hours.
- Cool the reaction solution to 50°C.
- Filter off the palladium-carbon catalyst.
- To the filtrate, add 50 g of a 25% sodium hydroxide aqueous solution, stir, and then allow the layers to separate.
- Separate the oil layer and distill to recover triethylamine, followed by the desired 3,5-difluoroaniline.

Nitration of 3,5-Difluoro-2-methoxyaniline

A key reaction of **3,5-Difluoro-2-methoxyaniline** is electrophilic aromatic substitution, such as nitration. This reaction is often a critical step in the synthesis of more complex molecules.

Materials:

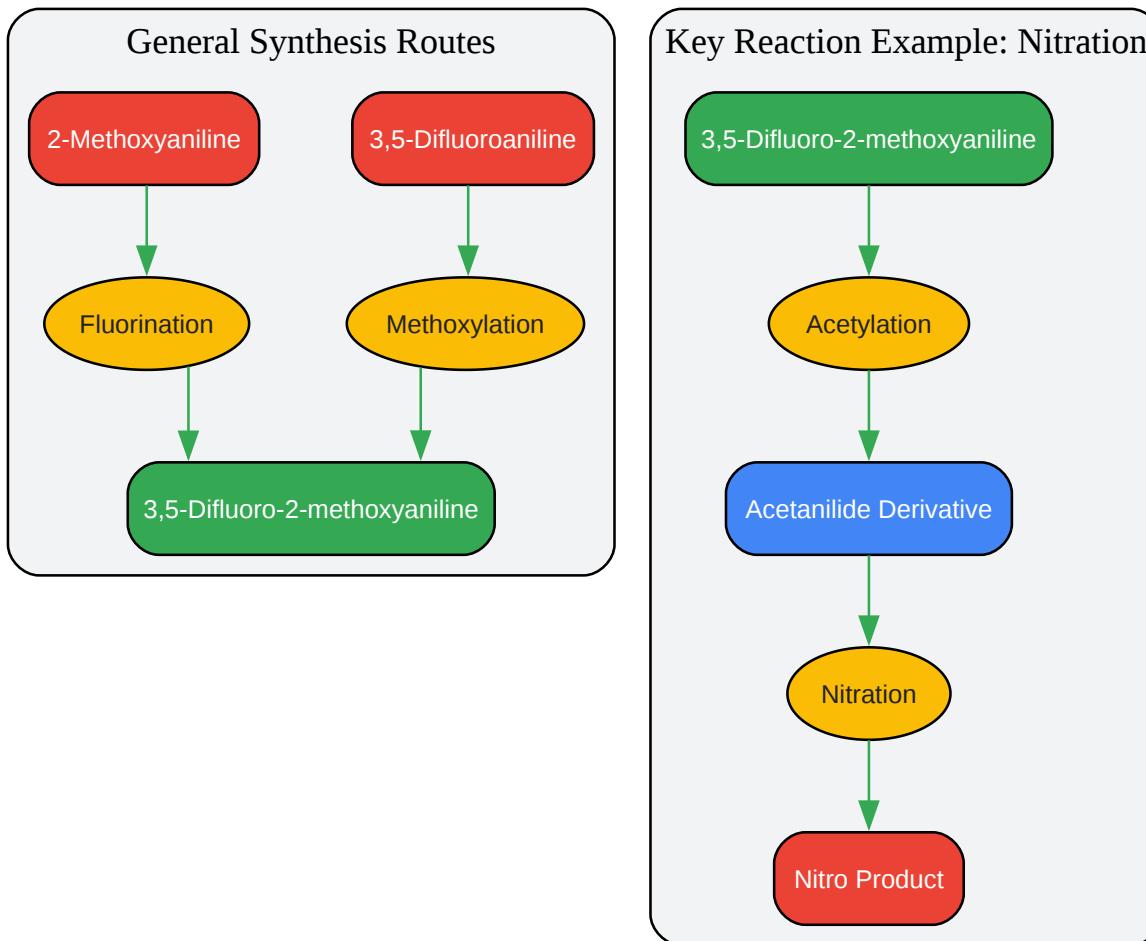
- **3,5-Difluoro-2-methoxyaniline**
- Acetic anhydride or acetyl chloride

- Catalytic acid (e.g., H_2SO_4)
- Fuming nitric acid (HNO_3)
- Concentrated sulfuric acid (H_2SO_4)

Procedure:

- Acetylation (Protection of the Amine Group): The amine group of **3,5-difluoro-2-methoxyaniline** is first acetylated using acetic anhydride or acetyl chloride in the presence of a catalytic amount of a strong acid at 0–5°C. This protection step deactivates the aromatic ring and directs the subsequent nitration to the para position.[3]
- Nitration: The resulting acetanilide derivative undergoes nitration with fuming nitric acid in concentrated sulfuric acid at a controlled temperature of 0–5°C.[3]

Below is a workflow diagram illustrating the general synthesis and a key reaction of **3,5-Difluoro-2-methoxyaniline**.



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Caption: General synthesis and reaction workflow for **3,5-Difluoro-2-methoxyaniline**.

Role in Drug Discovery and Development

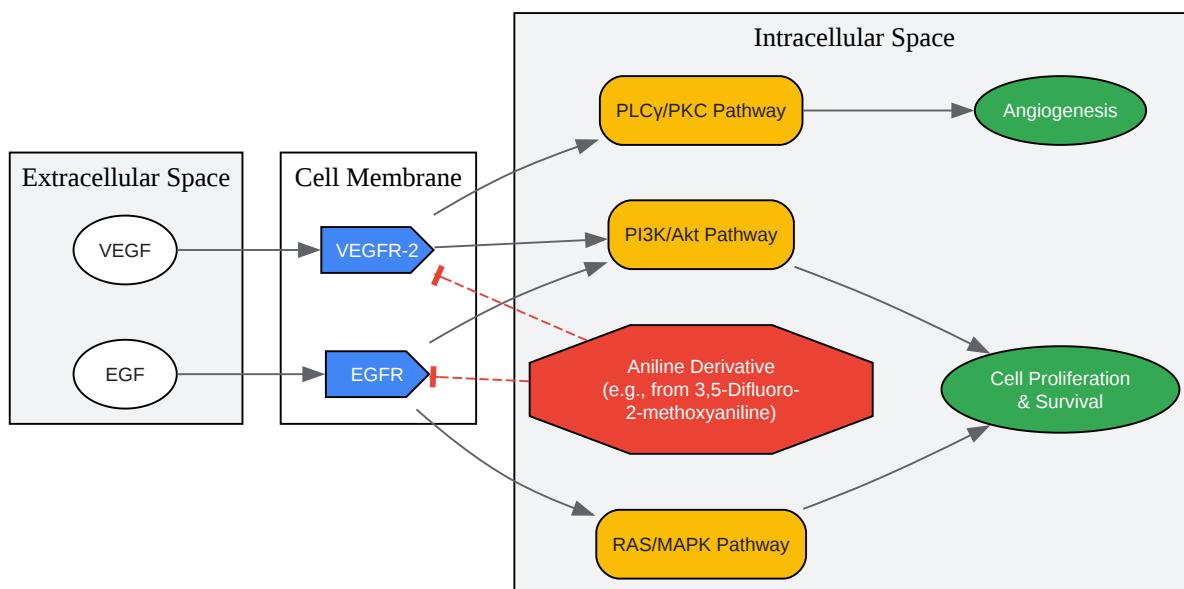
Substituted anilines, particularly those containing fluorine and methoxy groups, are prevalent structural motifs in a wide range of biologically active compounds. These functionalities can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.

Inhibition of EGFR and VEGFR-2 Signaling Pathways

While direct biological activity of **3,5-Difluoro-2-methoxyaniline** is not extensively reported, its structural class is of high importance in the development of kinase inhibitors. Specifically,

derivatives of fluorinated and methoxy-substituted anilines have been investigated as inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways. Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.

The diagram below illustrates the conceptual inhibitory action of compounds derived from this structural class on the EGFR and VEGFR-2 signaling cascades.



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Caption: Inhibition of EGFR and VEGFR-2 signaling by aniline derivatives.

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References

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